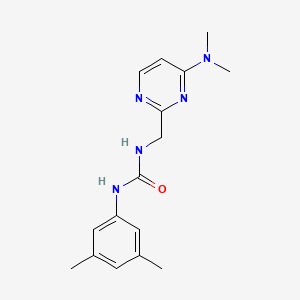

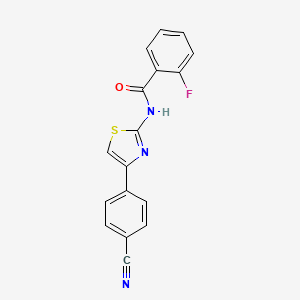

2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol

Vue d'ensemble

Description

The compound "2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their diverse biological activities and their presence in many pharmaceuticals and natural products. The compound likely exhibits interesting chemical and biological properties due to the presence of substituents that may affect its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves reactions such as the aza-Wittig reaction, which is a common method for constructing nitrogen-containing heterocycles. For example, the synthesis of 2-substituted thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4(3H)-one derivatives was achieved via an aza-Wittig reaction, followed by treatment with amines or phenols in the presence of a catalytic amount of EtONa or K2CO3 . Similarly, derivatives of Pyrido[4,3-d]pyrimidin-4(3H)-one were synthesized using an iminophosphorane intermediate, reacting with isocyanates and then cyclized with different amines or phenols . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using various analytical techniques such as IR, 1H- and 13C-NMR, EI-MS, elemental analyses, and X-ray diffraction . The presence of substituents like methoxy and ethoxy groups can influence the electronic distribution within the molecule, potentially affecting its reactivity and binding affinity to biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can be influenced by the substituents present on the pyrimidine ring. For instance, the introduction of electron-donating groups such as methoxy can increase the nucleophilicity of the phenol moiety, which may participate in reactions with electrophiles . The presence of a phenol or catechol moiety has been shown to be crucial for the pharmacophoric recognition by enzymes such as aldose reductase .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and acidity, can be affected by the nature of the substituents. For example, the basicity of pyridinols approaches physiological pH with increasing electron density in the ring, and some pyridinols exhibit excellent stability to air oxidation . The introduction of methoxy and ethoxy groups could similarly affect the solubility and stability of the compound "this compound". Additionally, the antioxidant properties of pyridopyrimidinones have been reported, with catechol derivatives showing the best activity . This suggests that the compound may also possess antioxidant properties due to its structural similarity.

Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

Pyrimidine derivatives, including those structurally related to 2-(5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl)-5-ethoxyphenol, have been explored for their broad spectrum of biological activities. Rani et al. (2012) synthesized a series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrating antioxidant, anticancer, antibacterial, and anti‐inflammatory properties. The antioxidant activity of these compounds was notably significant, showing promise for further pharmacological application (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Antiviral and Antibacterial Agents

Stuart et al. (1983) developed 2,4-diamino-5-benzylpyrimidines and analogues as antibacterial agents, showcasing a method for the synthesis of new trimethoprim derivatives and analyzing their activity through molecular modeling. This research highlights the potential of pyrimidine derivatives in combating bacterial infections (Stuart, Paterson, Roth, & Aig, 1983).

Aldose Reductase Inhibitors and Antioxidant Activity

La Motta et al. (2007) explored pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors, which also exhibited significant antioxidant properties. These findings suggest applications in managing diabetic complications and oxidative stress-related disorders (La Motta et al., 2007).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research opens up new avenues for the development of pain management and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antifungal Applications

Jafar et al. (2017) investigated the antifungal effect of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives, finding significant activity against important types of fungi, including Aspergillus terreus and Aspergillus niger. This study suggests potential for developing new antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit cdk2, a protein kinase involved in regulating the cell cycle .

Mode of Action

Based on the activity of structurally similar compounds, it may interact with its target protein (such as cdk2) and inhibit its function, leading to alterations in cell cycle progression .

Biochemical Pathways

Inhibition of cdk2 can lead to cell cycle arrest, affecting the proliferation of cells . This could potentially impact various downstream effects related to cell growth and division.

Result of Action

Similar compounds have been shown to cause significant alterations in cell cycle progression and induce apoptosis in certain cell lines .

Propriétés

IUPAC Name |

2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-4-26-14-6-7-15(17(23)10-14)20-16(11-21-12-22-20)13-5-8-18(24-2)19(9-13)25-3/h5-12,23H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPBHEVCDMWUUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC(=C(C=C3)OC)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201323625 | |

| Record name | 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49664982 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

902031-56-5 | |

| Record name | 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201323625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Ethoxyphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B3009525.png)

![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)

![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)

![N-methylbicyclo[3.1.0]hexan-3-amine](/img/structure/B3009545.png)